molecular formula C18H12N2S3 B579327 2,5-Bis(benzo[d]thiazol-2-yl)thiophene CAS No. 18013-43-9

2,5-Bis(benzo[d]thiazol-2-yl)thiophene

Cat. No.: B579327
CAS No.: 18013-43-9
M. Wt: 352.5 g/mol
InChI Key: QZDRRZMKTYQLLU-UHFFFAOYSA-N
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Description

2,5-Bis(benzo[d]thiazol-2-yl)thiophene is an organic compound that belongs to the class of heterocyclic compounds. It consists of a thiophene ring substituted with two benzo[d]thiazol-2-yl groups. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene typically involves the coupling of benzo[d]thiazole derivatives with thiophene. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[d]thiazole-2-boronic acid is reacted with 2,5-dibromothiophene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(benzo[d]thiazol-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2,5-Bis(benzo[d]thiazol-2-yl)thiophene has been studied for various scientific research applications, including:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic light-emitting diodes (OLEDs).

    Photovoltaics: Incorporated into organic photovoltaic cells to improve light absorption and charge transport properties.

    Sensors: Employed in the development of chemical sensors due to its fluorescent properties.

    Biological Studies: Investigated for potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.

    2,2’-Dithiobis(benzothiazole): Commonly used as a rubber vulcanization accelerator.

Uniqueness

2,5-Bis(benzo[d]thiazol-2-yl)thiophene is unique due to its combination of a thiophene core with benzo[d]thiazole substituents, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the fields of organic electronics and photovoltaics, where efficient charge transport and light absorption are crucial.

Properties

CAS No.

18013-43-9

Molecular Formula

C18H12N2S3

Molecular Weight

352.5 g/mol

IUPAC Name

2-[5-(2H-1,3-benzothiazol-3-yl)thiophen-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H12N2S3/c1-3-7-14-12(5-1)19-18(23-14)16-9-10-17(22-16)20-11-21-15-8-4-2-6-13(15)20/h1-10H,11H2

InChI Key

QZDRRZMKTYQLLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1N(C2=CC=CC=C2S1)C3=CC=C(S3)C4=NC5=CC=CC=C5S4

Synonyms

2,3'-(2,5-Thiophenediyl)bis-benzothiazole

Origin of Product

United States

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